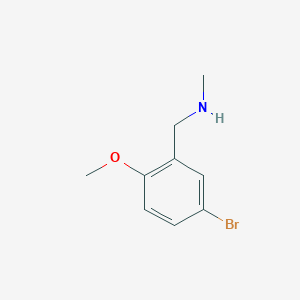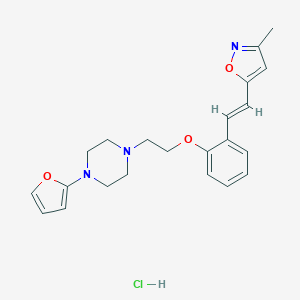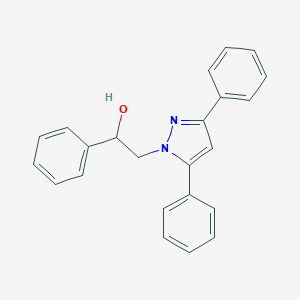
1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole, commonly known as HPPH, is a synthetic compound that belongs to the family of pyrazoles. It is a potent photosensitizer that has been extensively studied for its potential application in photodynamic therapy (PDT) for cancer treatment. HPPH has shown promising results in preclinical studies, and its unique properties make it a promising candidate for future clinical trials.
作用機序
The mechanism of action of HPPH involves the generation of ROS upon exposure to light. The ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death. HPPH has a high singlet oxygen quantum yield, which means that it can efficiently generate ROS upon light exposure. Additionally, HPPH has a unique property of selective accumulation in tumor tissues, which enhances its therapeutic efficacy.
生化学的および生理学的効果
HPPH has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells upon light exposure. The apoptotic pathway involves the activation of caspases, a family of proteases that cleave specific cellular substrates, leading to cell death. HPPH has also been shown to induce autophagy, a cellular recycling mechanism, in cancer cells, which can enhance its therapeutic efficacy. Additionally, HPPH has been shown to have minimal toxicity to normal tissues, making it a safe compound for clinical use.
実験室実験の利点と制限
HPPH has several advantages for lab experiments, including its easy synthesis, high purity, and excellent tumor-selective accumulation. Additionally, HPPH has a high singlet oxygen quantum yield, which makes it a potent photosensitizer for 1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole. However, HPPH has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, HPPH requires light exposure for its activation, which can limit its application in deep-seated tumors.
将来の方向性
There are several future directions for the research on HPPH. One of the areas of interest is to develop novel formulations of HPPH that can enhance its solubility and bioavailability. Another area of research is to investigate the potential of HPPH in combination with other therapeutic modalities, such as chemotherapy and immunotherapy. Additionally, there is a need to explore the application of HPPH in other disease conditions, such as infectious diseases and inflammatory disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of HPPH in humans, which can pave the way for its clinical application in cancer treatment.
Conclusion
In conclusion, 1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole is a promising compound for cancer treatment, with its unique properties of high singlet oxygen quantum yield and excellent tumor-selective accumulation. HPPH has shown remarkable efficacy in preclinical studies, and its easy synthesis and high purity make it an ideal compound for research purposes. However, further research is needed to overcome its limitations and explore its potential in other disease conditions.
合成法
The synthesis of HPPH involves the condensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate, followed by the reaction with benzaldehyde to form the final product. The synthesis of HPPH has been optimized to produce high yields and purity, making it an ideal compound for research purposes.
科学的研究の応用
HPPH has been extensively studied for its application in 1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole for cancer treatment. 1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole is a non-invasive treatment that involves the administration of a photosensitizing agent, followed by the exposure of the target tissue to light of a specific wavelength. The photosensitizer absorbs the light energy and generates reactive oxygen species (ROS) that can cause cellular damage and induce cell death. HPPH has shown remarkable efficacy in preclinical studies, with its high singlet oxygen quantum yield and excellent tumor-selective accumulation.
特性
CAS番号 |
131890-73-8 |
|---|---|
製品名 |
1-(2-Hydroxy-2-phenylethyl)-3,5-diphenylpyrazole |
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC名 |
2-(3,5-diphenylpyrazol-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C23H20N2O/c26-23(20-14-8-3-9-15-20)17-25-22(19-12-6-2-7-13-19)16-21(24-25)18-10-4-1-5-11-18/h1-16,23,26H,17H2 |
InChIキー |
UNTLCFHGKIUOLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(C3=CC=CC=C3)O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(C3=CC=CC=C3)O)C4=CC=CC=C4 |
同義語 |
1-(2-hydroxy-2-phenylethyl)-3,5-diphenylpyrazole 1-HPEDP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



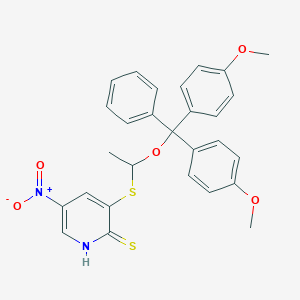
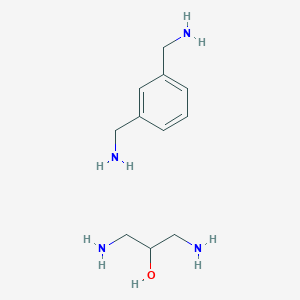
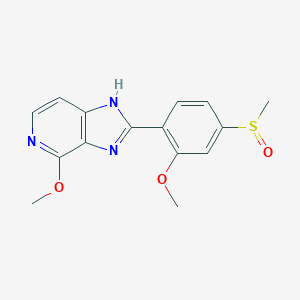
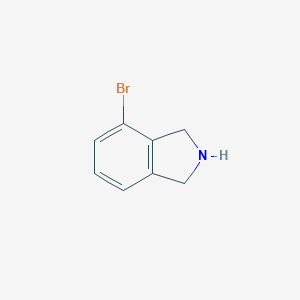
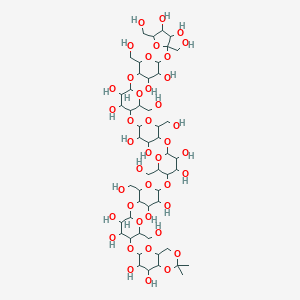
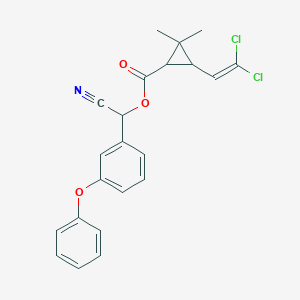
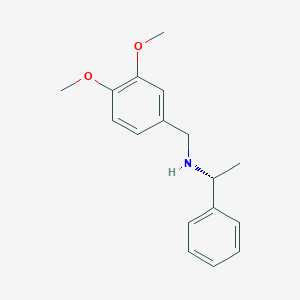
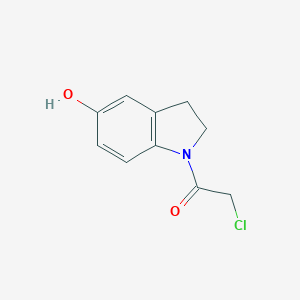
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
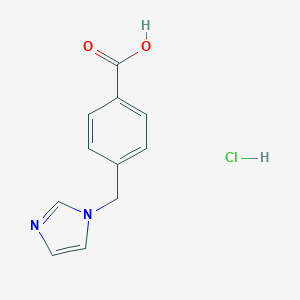
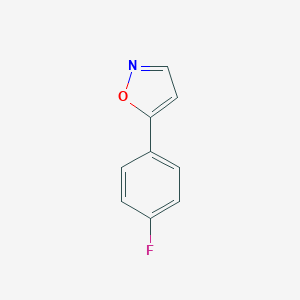
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
